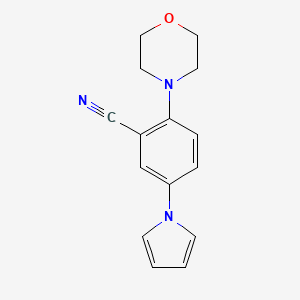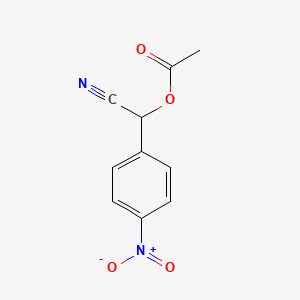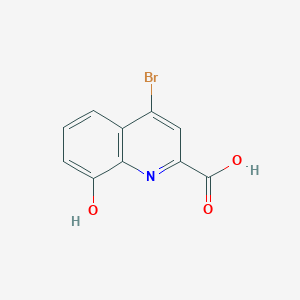
4-Bromo-8-hydroxyquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-8-hydroxyquinoline-2-carboxylic acid is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound is characterized by the presence of a bromine atom at the 4th position, a hydroxyl group at the 8th position, and a carboxylic acid group at the 2nd position on the quinoline ring. The molecular formula is C10H6BrNO3, and it has a molecular weight of 268.06 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-hydroxyquinoline-2-carboxylic acid typically involves the bromination of 8-hydroxyquinoline-2-carboxylic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
the general approach would involve large-scale bromination reactions using automated reactors to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-8-hydroxyquinoline-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Chelation Reactions: The compound can form complexes with metal ions due to the presence of the hydroxyl and carboxylic acid groups
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include quinoline ketones.
Reduction Reactions: Products include quinoline alkanes
Wissenschaftliche Forschungsanwendungen
4-Bromo-8-hydroxyquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a chelating agent for metal ions, useful in various biochemical assays.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the preparation of fluorescent dyes and metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 4-Bromo-8-hydroxyquinoline-2-carboxylic acid involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, which can lead to antimicrobial and anticancer effects. The compound can also interact with various enzymes and proteins, inhibiting their activity and affecting cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: Lacks the bromine and carboxylic acid groups, making it less versatile in certain reactions.
8-Hydroxyquinoline-2-carboxylic acid: Similar but lacks the bromine atom, affecting its reactivity and chelation properties.
4-Bromo-8-hydroxyquinoline: Lacks the carboxylic acid group, which limits its applications in chelation and complex formation .
Uniqueness
4-Bromo-8-hydroxyquinoline-2-carboxylic acid is unique due to the combination of the bromine, hydroxyl, and carboxylic acid groups, which provide it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C10H6BrNO3 |
|---|---|
Molekulargewicht |
268.06 g/mol |
IUPAC-Name |
4-bromo-8-hydroxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-6-4-7(10(14)15)12-9-5(6)2-1-3-8(9)13/h1-4,13H,(H,14,15) |
InChI-Schlüssel |
NTGJCTLALNXSRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



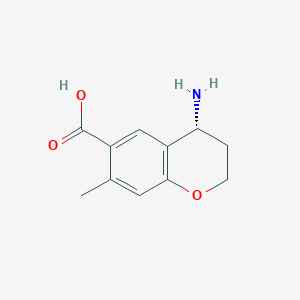

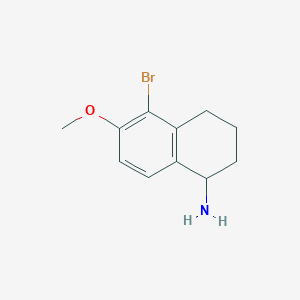
![5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole](/img/structure/B12972371.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12972380.png)
![4-Chloro-1-methylimidazo[1,5-a]quinoxaline](/img/structure/B12972382.png)
![2,6-dichloro-3H-imidazo[4,5-c]pyridine](/img/structure/B12972395.png)

![(Z)-Bicyclo[4.2.0]octa-1,3,5-trien-7-one oxime](/img/structure/B12972401.png)
